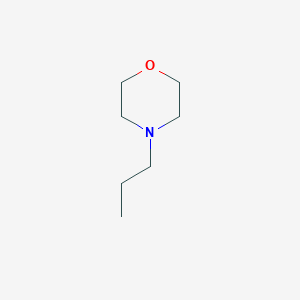

4-Propylmorpholine

Übersicht

Beschreibung

4-Propylmorpholine is a heterocyclic organic compound that contains a morpholine ring with a propyl substituent . It is commonly used in scientific research as a solvent and as a building block for the synthesis of various compounds.

Synthesis Analysis

The morpholine motif, which includes 4-Propylmorpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Molecular Structure Analysis

The molecular formula of 4-Propylmorpholine is C7H14NO . The average mass is approximately 129.2 g/mol .

Physical And Chemical Properties Analysis

4-Propylmorpholine has a boiling point of 163.4±15.0 °C at 760 mmHg and a vapor pressure of 2.1±0.3 mmHg at 25°C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Catalyst for Arylation Processes

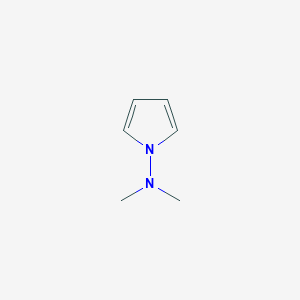

4-Aminomorpholine, a related compound to 4-Propylmorpholine, has been established as a versatile catalyst in the arylation of heterocycles and ketone derivatives. This includes the 2-arylation of 5-membered heterocycles and the α-arylation of both aryl and alkyl ketone derivatives. This application is crucial for the synthesis of complex organic compounds (Shaaban et al., 2015).

Chemokine Receptor Antagonists

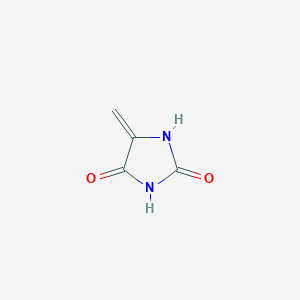

A series of compounds closely related to 4-Propylmorpholine, namely acyl and urea derivatives of 2-aminomethyl-4-benzylmorpholine, have been identified as CCR3 chemokine receptor antagonists. These compounds are of interest for treating asthma, allergic rhinitis, and other inflammatory diseases (Expert Opinion on Therapeutic Patents, 2004).

Synthesis and Characterization of Ionic Liquids

Research has been conducted on the synthesis and characterization of 4-benzyl-4-methylmorpholinium-based ionic liquids. These studies included assessing their physicochemical properties, cytotoxicity, and biodegradability. This research is significant for understanding the toxicity and environmental impact of such substances (Pernak et al., 2011).

Green Chemistry Applications

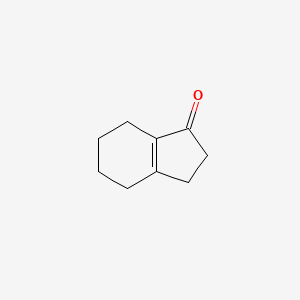

A study involving the palladium-catalyzed synthesis of 4-cyclohexylmorpholines from aryl ethers and lignin model compounds with morpholines was conducted. This process is valuable for producing a class of fine chemicals used in various applications (Zheng et al., 2021).

Metal Ion Extraction

The use of palladium nanoparticles attached to silica gel bonded by Silica-Bonded N-Propylmorpholine for metal ion extraction was studied. This new sorbent demonstrated efficiency in preconcentrating various metal ions in food samples (Ghaedi et al., 2012).

Enzymatic Digestibility Enhancement

In the field of bioenergy, 4-methylmorpholine N-oxide (NMMO) was compared with other ionic liquids for pretreatment of biomass to enhance enzymatic digestibility and sugar yield. This is crucial for the efficient conversion of biomass to biofuels (Katinonkul et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-propylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-3-8-4-6-9-7-5-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMILGIZTAZXMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80329903 | |

| Record name | 4-propylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propylmorpholine | |

CAS RN |

23949-50-0 | |

| Record name | 4-propylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

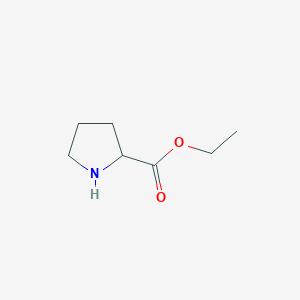

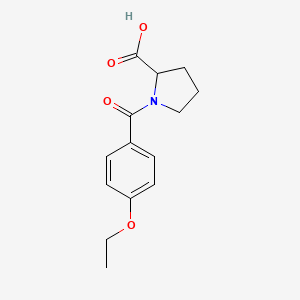

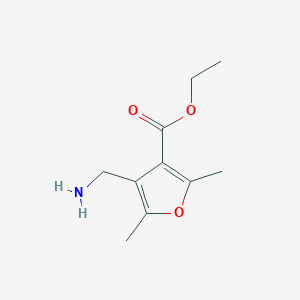

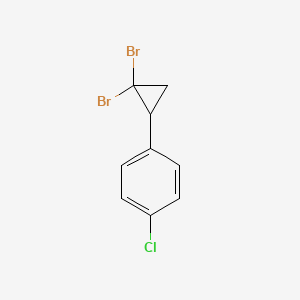

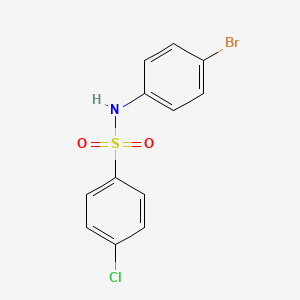

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)

![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)